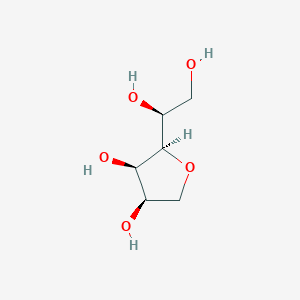

3,6-Anhydro-D-glucitol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,6-Anhydro-D-glucitol is a derivative of sorbitol, a sugar alcohol. It is formed through the dehydration of sorbitol and is one of the key intermediates in the production of isosorbide. This compound is of significant interest due to its applications in various fields, including chemistry, biology, medicine, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3,6-Anhydro-D-glucitol is primarily synthesized through the dehydration of sorbitol. This process can be catalyzed by various agents, including strong mineral acids like sulfuric acid and hydrochloric acid, as well as solid catalysts and ionic liquids . The reaction typically involves heating sorbitol in the presence of these catalysts at temperatures ranging from 150 to 220°C .

Industrial Production Methods: In industrial settings, the dehydration of sorbitol to produce 3,6-anhydrosorbitol is often carried out in a molten salt hydrate medium, such as zinc chloride (ZnCl2) in water. This method allows for high selectivity and yield, with the reaction being exothermic due to the formation of a strong complex with the released water .

Analyse Des Réactions Chimiques

Halogenation Reactions

Iodoglycoside formation :

Treatment with N-iodosuccinimide (NIS) in methanol yields diastereomeric 2-deoxy-2-iodoglycosides:

| Reaction Conditions | Products (Yield) |

|---|---|

| 0°C, 3.5 hr NIS/MeOH | α:β = 2:3 mixture (85%) |

Steric effects dominate the selectivity, with β-anomer favored due to reduced axial substituent interactions ( ).

Radical-Mediated Additions

Thioglycoside synthesis :

Reaction with ceric ammonium nitrate (CAN) and thiophenol produces:

-

2-Deoxy-thioglycosides (43%)

-

2,3-Unsaturated thioglycosides (19%)

The mechanism involves radical intermediates stabilized by the anhydride ring's electron-deficient nature ( ).

Unexpected Dianhydride Formation

Cross-coupling reaction :

Combination with 1,2:3,4-di-O-isopropylidine-α-D-galactopyranose under NIS conditions generates 1,4:3,6-dianhydro-D-galactopyranose (55% yield) rather than expected glycosides. This demonstrates the anhydride's propensity for transannular reactions under electrophilic activation ( ).

Enzymatic Transformations

Though not directly observed for 3,6-anhydro-D-glucitol, analogous systems show:

These mechanisms suggest potential biotechnological applications for functionalizing anhydrosugar derivatives.

Applications De Recherche Scientifique

Glycemic Control and Diabetes Management

Biomarker for Glycemic Status

1,5-Anhydro-D-glucitol is recognized as a sensitive biomarker for short-term glycemic control. Its serum levels reflect postprandial hyperglycemia more effectively than traditional markers like hemoglobin A1c (HbA1c) . Studies have shown that low serum levels of 1,5-AG correlate with increased risks of cardiovascular events in diabetic patients, suggesting its utility in monitoring glycemic fluctuations .

Clinical Studies

In a study involving patients undergoing percutaneous coronary intervention (PCI), low pre-procedural serum levels of 1,5-AG were associated with major adverse cardiovascular events (MACE), even among those with HbA1c levels below the diabetic threshold . This indicates that 1,5-AG can serve as a crucial marker for assessing the risk of cardiovascular complications in diabetic populations.

Cardiovascular Health

Association with Cardiovascular Disease

Research has established a link between 1,5-AG levels and cardiovascular diseases (CVD). Lower levels of this compound have been associated with the prevalence of coronary artery disease (CAD) and carotid artery disease . The rapid decrease in serum 1,5-AG during hyperglycemia highlights its potential as an indicator of glucose fluctuations that contribute to vascular complications.

Predictive Value

The predictive value of 1,5-AG in assessing cardiovascular risk is significant. It has been shown to correlate with glucose excursions and postprandial hyperglycemia, making it a valuable tool for identifying individuals at high risk for CVD . Furthermore, studies suggest that monitoring 1,5-AG could enhance patient management strategies by providing insights into glycemic variability and its effects on cardiovascular health.

Research Applications

Biochemical Studies

In biochemical research, 1,5-AG is utilized to understand metabolic pathways involving glucose and its derivatives. Its role in cellular metabolism has been explored through various enzymatic studies that examine how it interacts with different enzymes involved in sugar metabolism . This research aids in elucidating the mechanisms by which glucose metabolism affects overall health.

Potential Therapeutic Uses

Emerging studies suggest that compounds related to 1,5-AG may possess antioxidant and anti-inflammatory properties. These attributes could open avenues for therapeutic applications in managing diabetes-related complications and other metabolic disorders .

Table 1: Clinical Findings on 1,5-Anhydro-D-glucitol Levels

Table 2: Comparison of Glycemic Markers

| Marker | Sensitivity to Postprandial Hyperglycemia | Clinical Utility |

|---|---|---|

| Hemoglobin A1c | Moderate | Long-term control |

| 1,5-Anhydro-D-glucitol | High | Short-term monitoring |

Mécanisme D'action

The mechanism of action of 3,6-anhydrosorbitol primarily involves its dehydration and epimerization reactions. The dehydration process is catalyzed by ZnCl2, which forms a complex with the sugar alcohol functions of sorbitol. This complexation facilitates an internal SN2 mechanism, where a secondary alcohol function attacks a primary alcohol function, leading to the formation of 3,6-anhydrosorbitol . The reaction is exothermic due to the formation of a strong complex with the released water .

Comparaison Avec Des Composés Similaires

1,4-Anhydrosorbitol: Another dehydration product of sorbitol, which can also be converted to isosorbide.

1,5-Anhydrosorbitol: Formed under similar conditions but does not undergo further dehydration.

2,5-Anhydrosorbitol: Another isomer formed during the dehydration process.

Uniqueness: 3,6-Anhydro-D-glucitol is unique due to its specific formation pathway and its role as a key intermediate in the production of isosorbide. Its ability to undergo further dehydration to form isosorbide makes it particularly valuable in the synthesis of biodegradable polymers and other industrial applications .

Propriétés

Formule moléculaire |

C6H12O5 |

|---|---|

Poids moléculaire |

164.16 g/mol |

Nom IUPAC |

(2R,3R,4R)-2-[(1S)-1,2-dihydroxyethyl]oxolane-3,4-diol |

InChI |

InChI=1S/C6H12O5/c7-1-3(8)6-5(10)4(9)2-11-6/h3-10H,1-2H2/t3-,4+,5+,6+/m0/s1 |

Clé InChI |

JNYAEWCLZODPBN-SLPGGIOYSA-N |

SMILES isomérique |

C1[C@H]([C@H]([C@H](O1)[C@H](CO)O)O)O |

SMILES canonique |

C1C(C(C(O1)C(CO)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.